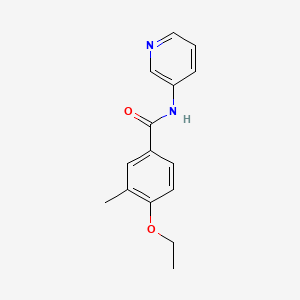
4-ethoxy-3-methyl-N-3-pyridinylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-methyl-N-3-pyridinylbenzamide, also known as EPM, is a compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. EPM is a small molecule that belongs to the class of benzamide derivatives, which have been found to possess various biological activities.
作用機序
The mechanism of action of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to suppress the production of pro-inflammatory cytokines, reduce the infiltration of immune cells, and inhibit the activation of NF-κB. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to reduce oxidative stress, inflammation, and neuronal damage.
実験室実験の利点と制限
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has several advantages as a research tool, including its small size, high solubility, and low toxicity. 4-ethoxy-3-methyl-N-3-pyridinylbenzamide can be easily synthesized in the laboratory, and its effects can be easily measured using various assays. However, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide also has some limitations, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide for clinical use.
合成法
The synthesis of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide involves the reaction of 4-ethoxy-3-methylbenzoic acid with 3-aminopyridine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with ethyl chloroformate to yield 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. The overall yield of the synthesis process is approximately 50%.
科学的研究の応用
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of various diseases, and 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-14-7-6-12(9-11(14)2)15(18)17-13-5-4-8-16-10-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPTSRSPPEFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5485784.png)
![N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5485791.png)
![3-methyl-7-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5485798.png)
![N,N-dimethyl-7-[(propylthio)acetyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485802.png)
![3-(allylthio)-6-[4-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485807.png)
![6-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.4]non-7-yl)carbonyl]-3,4-dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one](/img/structure/B5485811.png)
![4-{[4-(4-sec-butylphenyl)-3-cyano-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5485826.png)
![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)

![8-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5485854.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)
![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5485875.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)